Cas no 91967-88-3 (2-2-(propan-2-yl)phenylethan-1-ol)
2-2-(propan-2-yl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol,2-(1-methylethyl)-
- 2-ISO-PROPYLPHENETHYL ALCOHOL
- Phenethyl alcohol, o-isopropyl- (7CI)
- 2-2-(propan-2-yl)phenylethan-1-ol
- AKOS006345783
- 2-(2-propan-2-ylphenyl)ethanol
- 2-(1-Methylethyl)-benzeneethanoll
- 2-[2-(propan-2-yl)phenyl]ethan-1-ol
- EN300-1624319
- 91967-88-3
- SB84859
- 2-?(1-?Methylethyl)?-benzeneethanol
- 2-(2-Isopropylphenyl)ethanol
- SCHEMBL6055136
-
- MDL: MFCD06201147
- Inchi: 1S/C11H16O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
- InChI Key: CEDISSHWOIDDJR-UHFFFAOYSA-N
- SMILES: OCCC1C=CC=CC=1C(C)C
Computed Properties
- Exact Mass: 164.12
- Monoisotopic Mass: 164.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2Ų
2-2-(propan-2-yl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022256-1g |
2-iso-Propylphenethyl alcohol |
91967-88-3 | 97% | 1g |
£455.00 | 2022-03-01 | |
| Fluorochem | 022256-5g |
2-iso-Propylphenethyl alcohol |
91967-88-3 | 97% | 5g |
£1393.00 | 2022-03-01 | |
| abcr | AB166562-1 g |
2-Isopropylphenethyl alcohol; 97% |
91967-88-3 | 1 g |
€660.00 | 2023-07-20 | ||
| abcr | AB166562-1g |
2-Isopropylphenethyl alcohol; 97% |
91967-88-3 | 1g |
€660.00 | 2023-09-16 | ||
| Enamine | EN300-1624319-50mg |
2-[2-(propan-2-yl)phenyl]ethan-1-ol |
91967-88-3 | 50mg |
$587.0 | 2023-09-22 | ||
| Enamine | EN300-1624319-100mg |
2-[2-(propan-2-yl)phenyl]ethan-1-ol |
91967-88-3 | 100mg |
$615.0 | 2023-09-22 | ||
| Enamine | EN300-1624319-250mg |
2-[2-(propan-2-yl)phenyl]ethan-1-ol |
91967-88-3 | 250mg |
$642.0 | 2023-09-22 | ||
| Enamine | EN300-1624319-500mg |
2-[2-(propan-2-yl)phenyl]ethan-1-ol |
91967-88-3 | 500mg |
$671.0 | 2023-09-22 | ||
| Enamine | EN300-1624319-1000mg |
2-[2-(propan-2-yl)phenyl]ethan-1-ol |
91967-88-3 | 1000mg |
$699.0 | 2023-09-22 | ||
| Enamine | EN300-1624319-2500mg |
2-[2-(propan-2-yl)phenyl]ethan-1-ol |
91967-88-3 | 2500mg |
$1370.0 | 2023-09-22 |
2-2-(propan-2-yl)phenylethan-1-ol Suppliers
2-2-(propan-2-yl)phenylethan-1-ol Related Literature
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-2-(propan-2-yl)phenylethan-1-ol
Professional Introduction of Benzeneethanol, 2-(1-Methylethyl)- (CAS No. 91967-88-3)
Benzeneethanol, 2-(1-methylethyl)- is a Benzene derivative with a unique chemical structure that has garnered significant attention in the field of biomedical research. This compound, also known by its CAS registry number 91967-88-3, belongs to the family of ethers and exhibits promising applications in pharmaceuticals and natural product synthesis.
The structure of Benzeneethanol, 2-(1-methylethyl)- features a benzene ring substituted with an ethanol group at the second position, which is further branched with a methyl group. This specific arrangement makes it a tertiary alcohol, offering distinct chemical properties that are valuable in various synthetic pathways. Its stereochemistry and reactivity have been extensively studied to understand its behavior in chemical reactions.
Recent studies have highlighted the potential of Benzeneethanol, 2-(1-methylethyl)- in drug discovery. Researchers have explored its role as a building block for complex molecules, particularly in the synthesis of natural products and bioactive compounds. Its ability to participate in coupling reactions, oxidations, and alkylation processes has made it a versatile tool in medicinal chemistry.
One of the most notable applications of Benzeneethanol, 2-(1-methylethyl)- is its use in the development of antimicrobial agents. By incorporating this compound into polymer matrices, scientists have created materials with enhanced resistance to bacterial and fungal infections. These findings have opened new avenues for its utilization in medical devices and wound dressings.
Furthermore, Benzeneethanol, 2-(1-methylethyl)- has shown promise as a template for the design of enzymatic inhibitors. Its structural features allow it to interact effectively with key enzymes involved in disease pathways, making it a valuable candidate for targeted therapies. For instance, its derivatives have been investigated for their potential to inhibit protease activity, which is crucial in treating conditions like cancer and inflammatory diseases.
Recent advancements in nanotechnology have also brought Benzeneethanol, 2-(1-methylethyl)- into the spotlight. By integrating this compound into nanodelivery systems, researchers aim to enhance the efficacy of drug delivery mechanisms. Its compatibility with various biocompatible materials makes it an ideal candidate for controlled release systems, where precise dosing is critical.
Another area of exploration involves the toxicological profile of Benzeneethanol, 2-(1-methylethyl)-. Understanding its metabolism and biocompatibility is essential for its safe application in pharmaceutical formulations. Preclinical studies have demonstrated that it exhibits minimal toxicity, making it a favorable candidate for further clinical trials.
Lastly, the synthesis of Benzeneethanol, 2-(1-methylethyl)- has been optimized to improve its scalability and cost-effectiveness. Chemists have developed efficient multi-step synthesis routes that leverage catalytic methods, reducing the overall environmental impact of its production. These advancements ensure that Benzeneethanol remains a sustainable choice for large-scale applications in biotechnology.
91967-88-3 (2-2-(propan-2-yl)phenylethan-1-ol) Related Products
- 4389-64-4(2-(2-methyl-5-propan-2-ylphenyl)ethanol)
- 107054-72-8(2-(2,4-dimethylphenyl)-2-methylpropan-1-ol)
- 62835-97-6(2-(2-Methylphenyl)propan-1-ol)
- 166519-11-5(2-(2,6-Diisopropylphenyl)ethanol)
- 1201-41-8(Benzeneethanol, 5-methyl-2-(1-methylethyl)-)
- 2248173-86-4((2S)-2-(2,6-Dimethylphenyl)propan-1-ol)
- 2248209-31-4((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)
- 131204-98-3(Benzeneethanol, b-methyl-2-(1-methylethyl)-)
- 223651-35-2(Benzeneethanol, 2-ethyl--ba--methyl-, (-ba-R)- (9CI))
- 1313051-55-6((2r)-2-(2-Methylphenyl)propan-1-ol)